molecular formula C12H19N3 B14174077 n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine CAS No. 922337-52-8

n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine

Cat. No.: B14174077
CAS No.: 922337-52-8
M. Wt: 205.30 g/mol
InChI Key: WVAQHHRKHISETR-UHFFFAOYSA-N
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Description

N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl ring, a dimethylamino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine typically involves the reaction of 1-(dimethylamino)cyclopropylmethanol with N-methylpyridin-3-amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl ring and dimethylamino group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(Dimethylamino)ethyl]methyl}-N-methylpyridin-3-amine
  • N-{[1-(Dimethylamino)propyl]methyl}-N-methylpyridin-3-amine
  • N-{[1-(Dimethylamino)butyl]methyl}-N-methylpyridin-3-amine

Uniqueness

N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine is unique due to its cyclopropyl ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

922337-52-8

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclopropyl]methyl]-N-methylpyridin-3-amine

InChI

InChI=1S/C12H19N3/c1-14(2)12(6-7-12)10-15(3)11-5-4-8-13-9-11/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

WVAQHHRKHISETR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)CN(C)C2=CN=CC=C2

Origin of Product

United States

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